One documented application of 4,5-Difluoro-2-nitroaniline is as a starting material for the synthesis of heterocyclic compounds. A study describes its use in the preparation of 2-chloro-5,6-difluorobenzimidazole []. Benzimidazoles are a class of heterocyclic compounds with a wide range of applications, including as antiparasitic agents [].
Another area of research explores the use of 4,5-Difluoro-2-nitroaniline in the synthesis of functionalized aromatic molecules. For example, a research paper details its application in the synthesis of 1-(4,5-difluoro-2-nitrophenyl)pyrene through a diazotization reaction []. Pyrene is a four-ringed aromatic hydrocarbon, and functionalized pyrene derivatives can have various applications in materials science and organic electronics [].
The key feature of 4,5-Difluoro-2-nitroaniline is its structure (C6H4F2N2O2) []. The molecule possesses an aromatic benzene ring with two fluorine atoms at positions 4 and 5. Additionally, a nitro group (NO2) is attached at position 2, and an amine group (NH2) occupies position 1. This combination of electron-withdrawing groups (fluorine and nitro) and an electron-donating group (amine) might influence its reactivity [].
Data on the physical and chemical properties of 4,5-Difluoro-2-nitroaniline is scarce. Due to the presence of the nitro group, it is expected to have a relatively high melting point and low volatility []. The fluorine atoms might influence its solubility in organic solvents.
There is no current research available on the mechanism of action of 4,5-Difluoro-2-nitroaniline. Without understanding its specific applications, it's difficult to speculate on its potential biological interactions.
Due to the limited research on 4,5-Difluoro-2-nitroaniline, specific safety information is unavailable. However, considering the presence of the nitro group, it is likely to be an irritant and should be handled with appropriate precautions []. Standard laboratory safety protocols for handling organic compounds should be followed.
4,5-Difluoro-2-nitroaniline presents an opportunity for further scientific exploration. Potential research areas include:
Irritant